Alvimopan Metabolite;ADL-08-0011; ADL-08-0011
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
ADL-08-0011 is synthesized from alvimopan through amide hydrolysis by gut microbiota . The specific synthetic routes and reaction conditions for industrial production are not extensively detailed in the available literature. the process involves the enzymatic breakdown of alvimopan in the gastrointestinal tract, leading to the formation of ADL-08-0011 .
Chemical Reactions Analysis
Types of Reactions
ADL-08-0011 primarily undergoes binding reactions with opioid receptors. It is a μ-opioid receptor antagonist and exhibits high selectivity for μ-opioid receptors over κ- and δ-opioid receptors .
Common Reagents and Conditions
The formation of ADL-08-0011 from alvimopan involves enzymatic hydrolysis, which is facilitated by the gut microbiota . The conditions for these reactions are typically physiological, occurring within the gastrointestinal tract.
Major Products Formed
The major product formed from the hydrolysis of alvimopan is ADL-08-0011 . This metabolite retains the pharmacological properties of its parent compound, alvimopan, but with distinct selectivity and affinity for opioid receptors .
Scientific Research Applications
ADL-08-0011 has several scientific research applications, particularly in the fields of pharmacology and medicinal chemistry. It is used to study the pharmacodynamics and pharmacokinetics of opioid receptor antagonists . Additionally, it is employed in research focused on gastrointestinal motility and opioid-induced bowel dysfunction . The compound’s ability to reverse loperamide-induced delayed gastric emptying in animal models highlights its potential therapeutic applications .
Mechanism of Action
ADL-08-0011 exerts its effects by competitively binding to μ-opioid receptors in the gastrointestinal tract . Unlike methylnaltrexone, which relies on its ionic charge, ADL-08-0011 owes its selectivity for peripheral receptors to its pharmacokinetics . This binding inhibits the action of opioid agonists, thereby mitigating opioid-induced side effects such as bowel dysfunction .
Comparison with Similar Compounds
Similar Compounds
Methylnaltrexone: Another μ-opioid receptor antagonist with partial agonist activity.
Alvimopan: The parent compound of ADL-08-0011, also a μ-opioid receptor antagonist.
Uniqueness
ADL-08-0011 is unique due to its high selectivity and affinity for μ-opioid receptors compared to other similar compounds . It exhibits negative intrinsic activity, unlike methylnaltrexone, which has partial agonist activity . This distinct pharmacological profile makes ADL-08-0011 a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO3/c1-17-15-24(12-11-23(17,2)20-9-6-10-21(25)14-20)16-19(22(26)27)13-18-7-4-3-5-8-18/h3-10,14,17,19,25H,11-13,15-16H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBSLJKYJXTATP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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